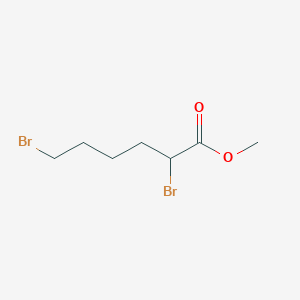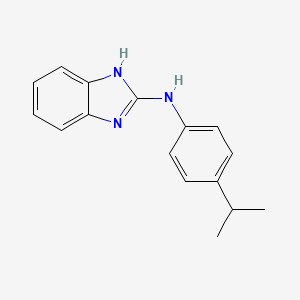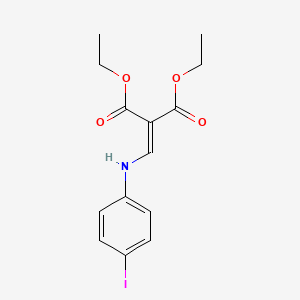![molecular formula C11H22OSi B8784122 (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane CAS No. 98733-45-0](/img/structure/B8784122.png)
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane
Vue d'ensemble
Description
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is a chemical compound with the molecular formula C10H20OSi. It is commonly used as an intermediate in the synthesis of organosilicon compounds, which are widely utilized in various industrial applications, including lubricants, waterproofing agents, and sealants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 1,1-dimethyl-2-propyn-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Applications De Recherche Scientifique
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, waterproofing agents, and sealants.
Mécanisme D'action
The mechanism of action of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane involves its ability to form stable bonds with various substrates. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of organosilicon compounds. These interactions are crucial for its applications in chemistry, biology, and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Another organosilicon compound with similar applications.
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-methyl-2-propyn-1-yl]oxy]-: A closely related compound with comparable properties.
Uniqueness
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of specialized organosilicon compounds .
Propriétés
Numéro CAS |
98733-45-0 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-9-11(5,6)12-13(7,8)10(2,3)4/h1H,2-8H3 |
Clé InChI |
GBZCUMOLXVTYSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C)(C)C#C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

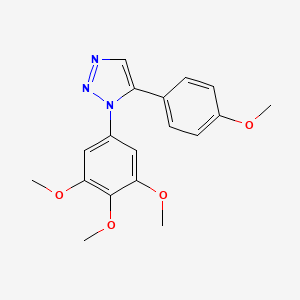
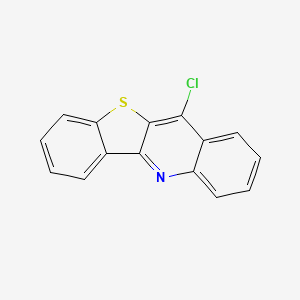

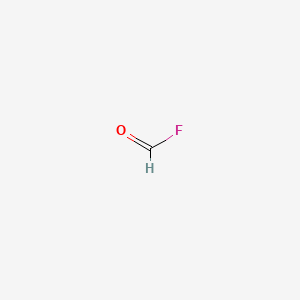
![1-Cyclopentyl-3-(2,6-difluoro-3,5-dimethoxyphenyl)-7-(methylsulfinyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8784069.png)
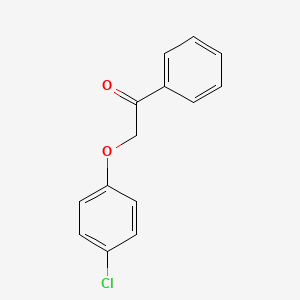
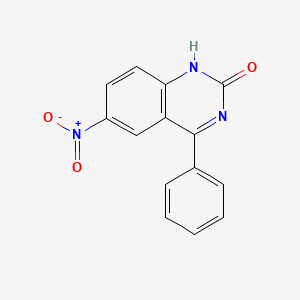
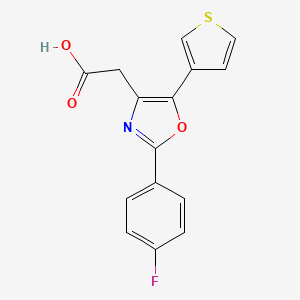

![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8784096.png)
